molecular formula C41H60N10O9S B1295751 Substance P (5-11) CAS No. 51165-09-4

Substance P (5-11)

Cat. No.: B1295751
CAS No.: 51165-09-4
M. Wt: 869 g/mol
InChI Key: FHHJIELOJQJHCG-JNRWAQIZSA-N
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Description

Substance P (5-11): is a heptapeptide derived from the C-terminal end of Substance P, a neuropeptide belonging to the tachykinin family. It is composed of the amino acid sequence Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. Substance P (5-11) specifically interacts with the neurokinin-1 tachykinin receptor and plays a significant role in various physiological processes, including pain perception and inflammation .

Mechanism of Action

Target of Action

Substance P (5-11), the C-terminal heptapeptide of Substance P, is a neuropeptide . Its primary target is the NK-1 tachykinin receptor . This receptor is a G protein-coupled receptor that mediates the actions of Substance P .

Mode of Action

Substance P (5-11) interacts with its target, the NK-1 tachykinin receptor, by binding to it . This interaction stimulates cellular growth in cell culture . It has also been shown that Substance P can promote wound healing of non-healing ulcers in humans .

Biochemical Pathways

Substance P (5-11) affects various biochemical pathways. It mediates interactions between neurons and immune cells, modulating immune cell proliferation rates and cytokine production . Some immune cells have also been found to secrete Substance P, hinting at an integral role of Substance P in the immune response .

Pharmacokinetics

The physicochemical properties of drugs can greatly influence their adme properties . For instance, the partition coefficient (P or logP) can indicate the balance between lipophilicity and hydrophilicity of a compound, which can affect its absorption and distribution .

Result of Action

The molecular and cellular effects of Substance P (5-11)'s action are diverse. It has been shown to stimulate cellular growth and modulate immune cell proliferation rates and cytokine production . It also plays a role in wound healing .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound . Factors such as age, strain, species variation, pregnancy, physical state, and chemical properties of the toxicant can greatly influence the toxicity of a specific compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Substance P (5-11) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of Substance P (5-11) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Substance P (5-11) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Substance P (5-11) is used as a model peptide in studies involving peptide synthesis, structure-activity relationships, and receptor binding assays .

Biology: In biological research, Substance P (5-11) is utilized to study the mechanisms of pain transmission and inflammation. It serves as a tool to investigate the role of neurokinin-1 receptors in various physiological and pathological processes .

Medicine: Substance P (5-11) has potential therapeutic applications in pain management and inflammatory diseases. It is also being explored for its role in wound healing and tissue regeneration .

Industry: In the pharmaceutical industry, Substance P (5-11) is used in the development of new analgesic and anti-inflammatory drugs. It is also employed in the production of diagnostic assays for detecting neurokinin-1 receptor activity .

Comparison with Similar Compounds

Uniqueness: Substance P (5-11) is unique due to its specific interaction with the neurokinin-1 receptor and its role in modulating pain and inflammation. Unlike the full-length Substance P, the heptapeptide fragment retains receptor binding activity while being more stable and easier to synthesize .

Properties

IUPAC Name

(2S)-2-amino-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H60N10O9S/c1-24(2)20-30(40(59)48-28(36(45)55)18-19-61-3)47-35(54)23-46-38(57)31(21-25-10-6-4-7-11-25)50-41(60)32(22-26-12-8-5-9-13-26)51-39(58)29(15-17-34(44)53)49-37(56)27(42)14-16-33(43)52/h4-13,24,27-32H,14-23,42H2,1-3H3,(H2,43,52)(H2,44,53)(H2,45,55)(H,46,57)(H,47,54)(H,48,59)(H,49,56)(H,50,60)(H,51,58)/t27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHJIELOJQJHCG-JNRWAQIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H60N10O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965436
Record name 20-Amino-11,14-dibenzyl-4,7,10,13,16,19-hexahydroxy-17-(3-hydroxy-3-iminopropyl)-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12,15,18-hexaazatricosa-3,6,9,12,15,18-hexaene-1,23-diimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

869.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51165-09-4
Record name Substance P (5-11)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051165094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Amino-11,14-dibenzyl-4,7,10,13,16,19-hexahydroxy-17-(3-hydroxy-3-iminopropyl)-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12,15,18-hexaazatricosa-3,6,9,12,15,18-hexaene-1,23-diimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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